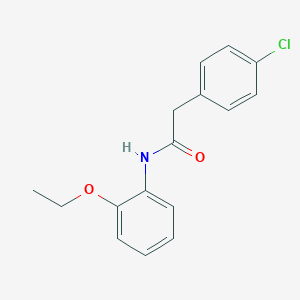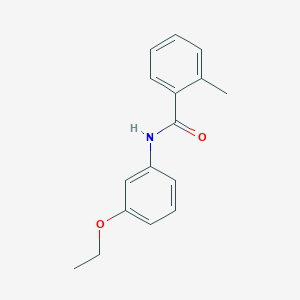
N-(3-Ethoxyphenyl)-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Ethoxyphenyl)-2-methylbenzamide, also known as EPM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. EPM belongs to the family of benzamide derivatives and has a molecular formula of C16H17NO2.
作用机制
The mechanism of action of N-(3-Ethoxyphenyl)-2-methylbenzamide is not fully understood, but it is believed to act through multiple pathways. N-(3-Ethoxyphenyl)-2-methylbenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme that plays a role in the regulation of inflammatory responses. N-(3-Ethoxyphenyl)-2-methylbenzamide has also been shown to have an effect on the GABAergic system, which plays a role in the regulation of neuronal activity.
生化和生理效应
N-(3-Ethoxyphenyl)-2-methylbenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast cancer and lung cancer. N-(3-Ethoxyphenyl)-2-methylbenzamide has also been shown to have anti-inflammatory and analgesic effects in animal models. Additionally, N-(3-Ethoxyphenyl)-2-methylbenzamide has been shown to have an effect on the central nervous system, including improving cognitive function and reducing anxiety and depression-like behaviors in animal models.
实验室实验的优点和局限性
N-(3-Ethoxyphenyl)-2-methylbenzamide has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it can be obtained in high purity. N-(3-Ethoxyphenyl)-2-methylbenzamide is also stable under normal laboratory conditions, making it easy to handle and store. However, N-(3-Ethoxyphenyl)-2-methylbenzamide has some limitations, including its low solubility in water, which can make it challenging to work with in aqueous solutions. Additionally, N-(3-Ethoxyphenyl)-2-methylbenzamide has not been extensively studied in humans, so its safety and efficacy for human use are not yet fully understood.
未来方向
There are several future directions for research on N-(3-Ethoxyphenyl)-2-methylbenzamide. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. N-(3-Ethoxyphenyl)-2-methylbenzamide has been shown to have an effect on the GABAergic system, which is involved in the regulation of neuronal activity and has been implicated in the pathogenesis of these disorders. Another area of interest is the development of N-(3-Ethoxyphenyl)-2-methylbenzamide derivatives with improved solubility and bioavailability. Additionally, N-(3-Ethoxyphenyl)-2-methylbenzamide could be further investigated for its potential applications in material science, such as in the development of organic semiconductors.
合成方法
The synthesis of N-(3-Ethoxyphenyl)-2-methylbenzamide involves the reaction of 3-ethoxyaniline and 2-methylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using column chromatography to obtain pure N-(3-Ethoxyphenyl)-2-methylbenzamide. The yield of N-(3-Ethoxyphenyl)-2-methylbenzamide synthesis is typically around 70%, and the purity can be confirmed using various analytical techniques such as NMR and IR spectroscopy.
科学研究应用
N-(3-Ethoxyphenyl)-2-methylbenzamide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. N-(3-Ethoxyphenyl)-2-methylbenzamide has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, N-(3-Ethoxyphenyl)-2-methylbenzamide has been studied for its potential applications in material science, such as in the development of organic semiconductors.
属性
CAS 编号 |
55814-38-5 |
|---|---|
产品名称 |
N-(3-Ethoxyphenyl)-2-methylbenzamide |
分子式 |
C16H17NO2 |
分子量 |
255.31 g/mol |
IUPAC 名称 |
N-(3-ethoxyphenyl)-2-methylbenzamide |
InChI |
InChI=1S/C16H17NO2/c1-3-19-14-9-6-8-13(11-14)17-16(18)15-10-5-4-7-12(15)2/h4-11H,3H2,1-2H3,(H,17,18) |
InChI 键 |
GMDMMUVZXYVYIM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C |
规范 SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C |
其他 CAS 编号 |
55814-38-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



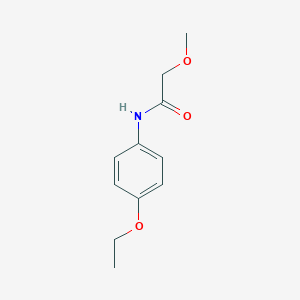

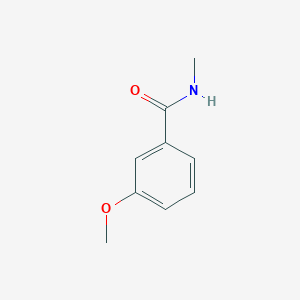
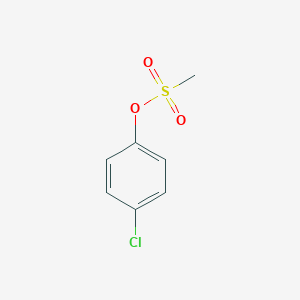
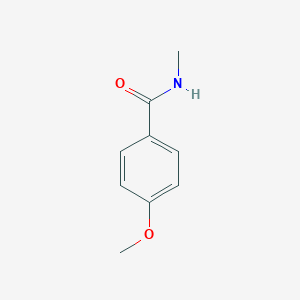
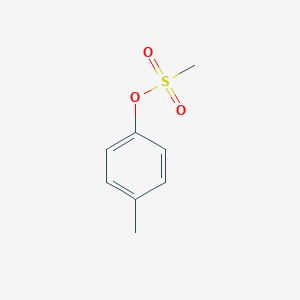
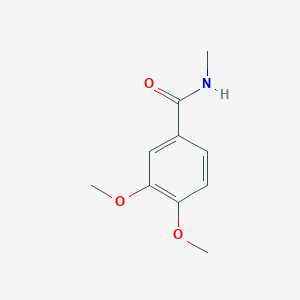
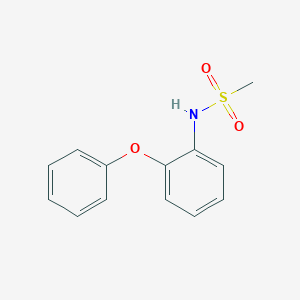
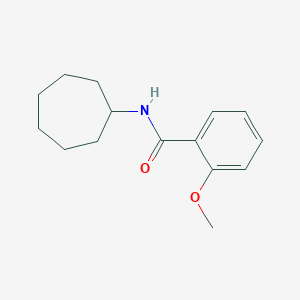
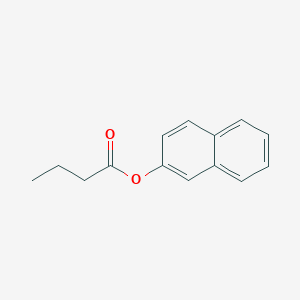

![N-(2-ethylphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B184500.png)

